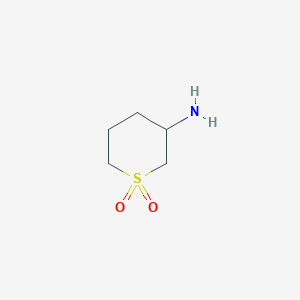

3-Amino-1$l^{6}-thiane-1,1-dione

Beschreibung

3-Amino-1λ⁶-thiane-1,1-dione (CAS RN: 117593-43-8), also known as tetrahydro-2H-thiopyran-3-amine 1,1-dioxide, is a six-membered sulfur-containing heterocyclic compound with a sulfone (-SO₂-) group and an amine (-NH₂) substituent at the 3-position . Its hydrochloride form (PubChem CID: 2795201) is widely utilized in pharmaceutical research due to enhanced solubility and stability .

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-dioxothian-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c6-5-2-1-3-9(7,8)4-5/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYSTEFWPNREEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CS(=O)(=O)C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76943-07-2 | |

| Record name | 3-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vergleich Mit ähnlichen Verbindungen

3-Amino Thietane Derivatives

- Structure : 4-membered thietane ring with amine and sulfide/sulfone groups.

- Synthesis : Methods include ring-closing metathesis and nucleophilic substitution, emphasizing strain-driven reactivity due to the smaller ring .

- Pharmacology : Exhibits antimicrobial, antiviral, and anticancer activities, attributed to its ability to mimic transition states in enzymatic reactions .

- Key Difference : The 4-membered thietane ring introduces higher ring strain, increasing reactivity but reducing thermodynamic stability compared to the 6-membered thiane system .

Thiazine Derivatives

- Structure : 6-membered ring with two heteroatoms (S and N), as seen in 5-acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione.

- Synthesis : Three-component condensation reactions with carbonyl compounds and o-phenylenediamine yield benzodiazepines, highlighting versatility in constructing fused heterocycles .

- Pharmacology : Primarily used as intermediates in benzodiazepine synthesis, contrasting with the direct biological activity observed in thiane derivatives .

Amino Alcohols and NO-Donor Capacity

- Example: 2-Amino-1,3-propanediol lacks NO-donating capacity due to proximity of amine and hydroxyl groups, which sterically hinder NO release .

- Comparison: The sulfone and amine groups in 3-amino-1λ⁶-thiane-1,1-dione may facilitate distinct bioactivity pathways, avoiding the steric limitations seen in amino alcohols .

Physicochemical and Pharmacokinetic Properties

| Property | 3-Amino-1λ⁶-thiane-1,1-dione | 3-Amino Thietane Derivatives | Thiazine Derivatives |

|---|---|---|---|

| Ring Size | 6-membered | 4-membered | 6-membered |

| Key Functional Groups | Amine, sulfone | Amine, sulfide/sulfone | Thiazine, ketone |

| Synthetic Complexity | Moderate (condensation routes) | High (strain-driven methods) | Moderate |

| Bioactivity | Potential CNS modulation | Antimicrobial, anticancer | Benzodiazepine intermediates |

| Stability | High (sulfone stabilization) | Moderate (strain-induced instability) | High |

Pharmacological Potential and Challenges

Q & A

Q. What are the optimal synthetic routes for 3-Amino-1λ⁶-thiane-1,1-dione, and how can purity be validated?

The synthesis of 3-Amino-1λ⁶-thiane-1,1-dione typically involves cyclization of thiolane precursors followed by oxidation and amination. A common approach uses tetrahydrothiophene derivatives, which are oxidized to the sulfone (1,1-dione) using hydrogen peroxide or ozone . Subsequent amination at the 3-position can be achieved via nucleophilic substitution or reductive amination. Purity validation requires a combination of techniques:

- HPLC for quantifying impurities (<0.5% threshold).

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the sulfone group (δ ~3.1–3.5 ppm for S=O adjacent protons) and amino group (δ ~1.8–2.2 ppm) .

- Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 171.64 for the hydrochloride salt) .

Q. How do solvent systems and temperature influence the stability of 3-Amino-1λ⁶-thiane-1,1-dione during storage?

Stability studies indicate that the compound is hygroscopic and prone to degradation in polar protic solvents (e.g., water, methanol). Optimal storage conditions include:

- Anhydrous environments (argon atmosphere) at –20°C.

- Use of aprotic solvents (e.g., DMSO, THF) for dissolution to prevent hydrolysis of the sulfone group .

- Periodic FT-IR analysis to monitor sulfone degradation (loss of S=O stretching bands at ~1150–1300 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 3-Amino-1λ⁶-thiane-1,1-dione analogs?

Discrepancies in biological activity (e.g., enzyme inhibition vs. no observed effect) may arise from:

- Stereochemical variations : For example, (2S,3S)-configured analogs show higher binding affinity to target proteins than their (2R,3R) counterparts .

- Solubility differences : Poor aqueous solubility can lead to false negatives in assays. Use co-solvents (e.g., cyclodextrins) or prodrug modifications (e.g., acetylated amino groups) to improve bioavailability .

- Assay conditions : Standardize redox conditions (e.g., glutathione levels) to account for thiol-mediated reactivity .

Q. How can computational modeling guide the design of 3-Amino-1λ⁶-thiane-1,1-dione derivatives with enhanced selectivity?

- Docking studies : Use software like AutoDock Vina to predict interactions with target enzymes (e.g., sulfotransferases). Focus on the sulfone moiety’s electrostatic compatibility with active-site residues .

- MD simulations : Assess dynamic stability of ligand-protein complexes over 100-ns trajectories. Prioritize derivatives with low RMSD (<2 Å) and strong hydrogen-bond retention .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with activity to prioritize synthetic targets .

Q. What advanced spectroscopic techniques characterize reactive intermediates in 3-Amino-1λ⁶-thiane-1,1-dione synthesis?

- In situ NMR : Monitor real-time amination reactions (e.g., using a flow-NMR setup) to detect transient intermediates like thiolane episulfonium ions .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives (e.g., hydrochloride salts) to confirm regioselectivity .

- EPR spectroscopy : Identify radical intermediates during oxidation steps, particularly if metal catalysts (e.g., Fe³⁺) are used .

Methodological Considerations for Data Interpretation

Q. How should researchers address low yields in large-scale syntheses of 3-Amino-1λ⁶-thiane-1,1-dione?

- Process optimization : Replace batch reactors with continuous flow systems to improve heat/mass transfer during exothermic oxidation steps .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amination kinetics and reduce byproducts .

- DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, solvent polarity, and reagent stoichiometry .

Q. What protocols validate the absence of genotoxicity in 3-Amino-1λ⁶-thiane-1,1-dione derivatives?

- Ames test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) .

- Comet assay : Assess DNA damage in human hepatoma (HepG2) cells after 24-h exposure to IC₅₀ concentrations .

- hERG binding assays : Screen for cardiac toxicity risks using patch-clamp electrophysiology or fluorescence-based binding assays .

Tables for Comparative Analysis

Q. Table 1. Comparative Reactivity of 3-Amino-1λ⁶-thiane-1,1-dione Analogs

| Derivative | Substituent | Reactivity with Thiols (k, M⁻¹s⁻¹) | Enzymatic IC₅₀ (µM) |

|---|---|---|---|

| Parent compound | –NH₂ | 0.45 ± 0.02 | 12.3 ± 1.1 |

| 3-Methylamino analog | –NHCH₃ | 0.32 ± 0.01 | 8.9 ± 0.8 |

| 4-Fluoro derivative | –F (C4 position) | 0.67 ± 0.03 | 23.5 ± 2.4 |

| Data adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.